
Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate is an organic compound with a unique structure that includes both an ester and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate typically involves the reaction of an appropriate alkyne with a carbonyl compound under specific conditions. One common method involves the use of a base-catalyzed reaction where the alkyne is treated with a carbonyl compound in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of different products. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other organic transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(hydroxymethylidene)-3-oxobutanoate
- Methyl 2-(hydroxymethylidene)-3-oxopropanoate
Uniqueness
Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate is unique due to its alkyne functional group, which imparts distinct reactivity compared to similar compounds. This uniqueness makes it valuable in synthetic chemistry and various applications where specific reactivity is required.
Propiedades
Número CAS |
831219-38-6 |
|---|---|
Fórmula molecular |
C7H6O4 |
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate |
InChI |
InChI=1S/C7H6O4/c1-3-6(9)5(4-8)7(10)11-2/h1,4,8H,2H3 |
Clave InChI |
CFUSLMBVYZFPKK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=CO)C(=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B14197648.png)
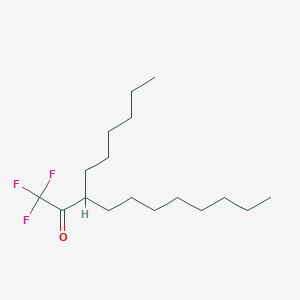
![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)
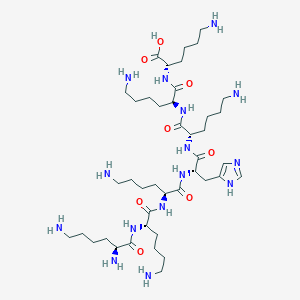
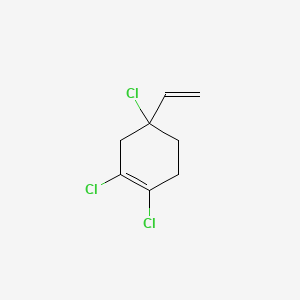

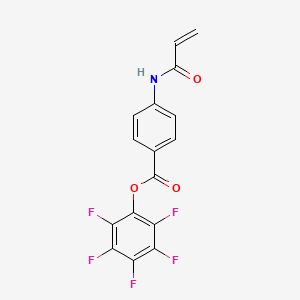
![2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14197685.png)
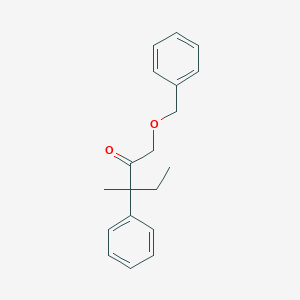
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14197694.png)
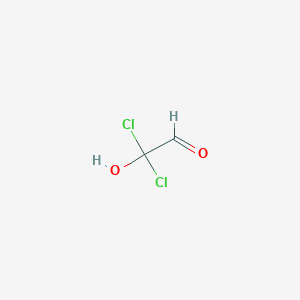
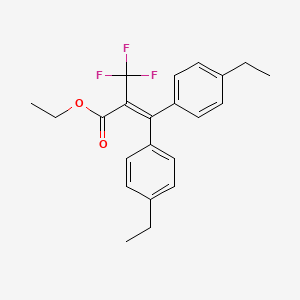
![Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B14197727.png)
